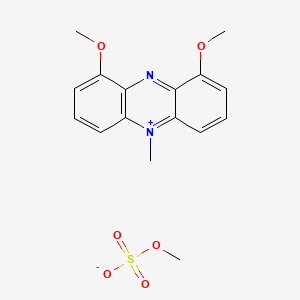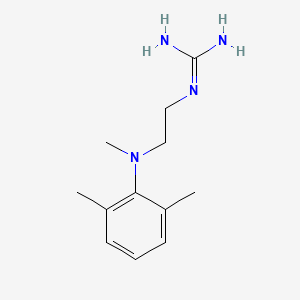![molecular formula C15H18O6 B14655473 dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate CAS No. 42923-56-8](/img/structure/B14655473.png)
dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a butanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethyl butanedioate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted aromatic compounds.
科学研究应用
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would vary based on the compound’s structure and the context of its use.
相似化合物的比较
Similar Compounds
Dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate: shares structural similarities with other aromatic esters and aldehydes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
42923-56-8 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate |
InChI |
InChI=1S/C15H18O6/c1-18-12-6-5-10(8-13(12)19-2)7-11(15(17)21-4)9-14(16)20-3/h5-8H,9H2,1-4H3/b11-7+ |
InChI 键 |
UKOSYXYYWPIOEY-YRNVUSSQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C(\CC(=O)OC)/C(=O)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C(CC(=O)OC)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


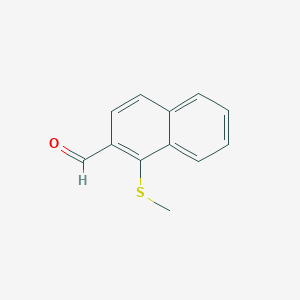
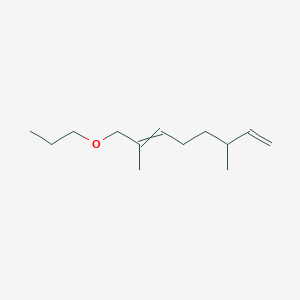
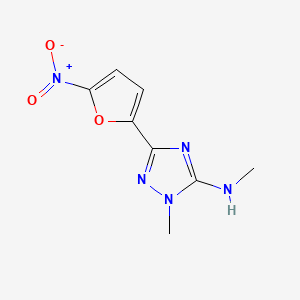
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
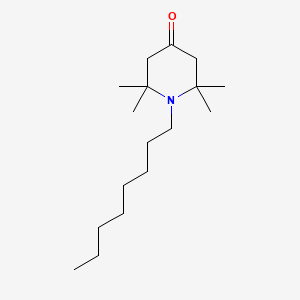
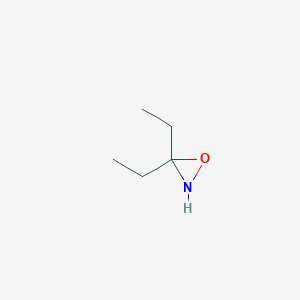
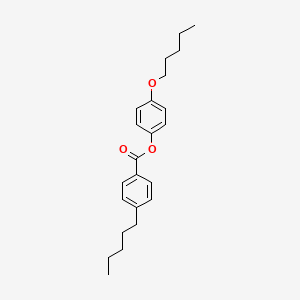

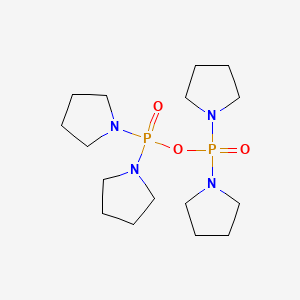
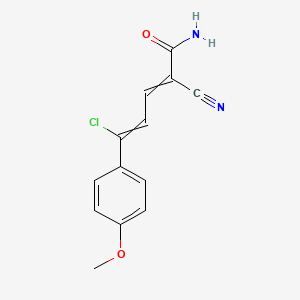

![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
